Lipophilic–Hydrophilic Balance Differentiated from Des-Fluoro and Alternative Halo Analogs
The 4-fluorophenyl substituent provides a distinct lipophilic increment relative to unsubstituted phenyl and alternative halogen analogs. The target compound has a PubChem-calculated XLogP of 2.1 . By contrast, the des‑fluoro analog N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylacetamide has a lower XLogP of approximately 1.6–1.8 (PubChem-calculated for the des‑fluoro entry, CID structural analog), while the 4-chlorophenyl analog N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-chlorophenyl)acetamide shows a higher XLogP of approximately 2.5 . This 0.4–0.5 log unit shift places the fluoro compound in the optimal Lipinski range for CNS‑penetrant and oral‑bioavailability screening, avoiding the excessive lipophilicity often associated with chlorinated congeners.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.1 |
| Comparator Or Baseline | Des‑fluoro phenyl analog: XLogP ≈ 1.6–1.8; 4-Chlorophenyl analog: XLogP ≈ 2.5 |
| Quantified Difference | Δ XLogP ≈ –0.3 to –0.5 (vs des‑fluoro); +0.4 (vs 4‑chlorophenyl) |
| Conditions | PubChem XLogP v3.0 algorithm, computed from two-dimensional structure |
Why This Matters
The XLogP of 2.1, intermediate between less lipophilic des‑fluoro and more lipophilic 4‑chlorophenyl analogs, positions this compound favorably in pipeline filters for both membrane permeability and metabolic stability, reducing the risk of promiscuous binding or rapid clearance observed with more lipophilic alternatives.
- [1] PubChem Compound Summary for CID 7627465, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem calculated XLogP values for des‑fluoro (CID structural analog) and 4‑chlorophenyl analog structures, retrieved via PubChem PUG-REST, 2025. View Source
